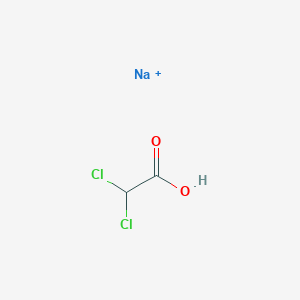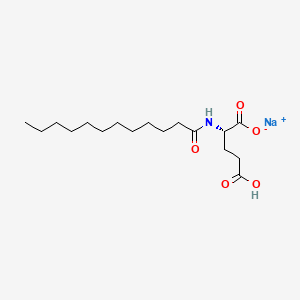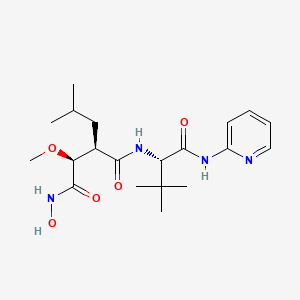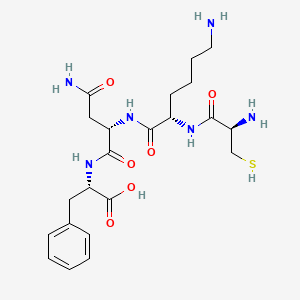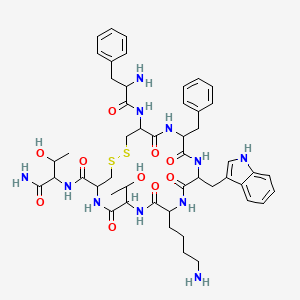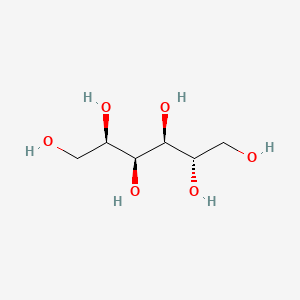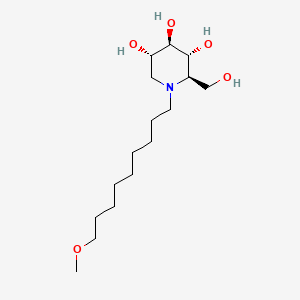
Stains-all
Descripción general
Descripción
Stains-all is a cationic carbocyanine dye that is used for multipurpose staining . It stains sialoglycoproteins blue, Ca 2+ binding proteins deep blue to violet, proteins red, and lipids yellow-orange . It also stains RNA (bluish purple) and DNA (blue) .
Synthesis Analysis
Stains-all is used in the staining of nucleic acids and proteins. It has been used in gel staining for the determination of hyaluronan size . It is also used in the staining of DNA oligonucleotides separated by non-denaturing polyacrylamide gel electrophoresis .
Molecular Structure Analysis
The preferred IUPAC name for Stains-all is 1-Ethyl-2- [(1E,3Z)-3- (1-ethylnaphtho [1,2-d] [1,3]thiazol-2-ylidene)-2-methylprop-1-en-1-yl]naphtho [1,2-d] [1,3]thiazol-1-ium bromide . Its molecular formula is C30H27BrN2S2 and its molecular weight is 559.58 g/mol .
Chemical Reactions Analysis
Stains-all is suitable for differential staining of nucleic acids and proteins. It stains RNA on bluish purple, DNA in blue, and proteins in red . As little as 3 ng (123 BP fragment) of pBR322/Hae III digest DNA and 90 ng tRNA can be detected on a polyacrylamide gel .
Physical And Chemical Properties Analysis
Stains-all is a carbocyanine dye, which stains anionic proteins, nucleic acids, anionic polysaccharides, and other anionic molecules . It is metachromatic and changes its color dependent on its contact to other molecules .
Aplicaciones Científicas De Investigación
Probing Conformational Features of Calcium Binding Proteins
Stains-all is used to probe the conformational features of calcium-binding proteins (CaBP). The field of CaBP is growing rapidly with increasing discoveries of these proteins in a variety of tissues . Stains-all is used in the technique of staining for the detection and identification of these proteins .
Fluorescent Probes for Nucleic Acids
The luminescent properties of Stains-all and its isomer iso-Stains-all have been studied in the presence of nucleic acids. Both dyes show sufficient fluorescent intensity increase in the presence of DNA and RNA and may be used as fluorescent probes for nucleic acids detection in homogeneous assays .
Detection of Hyaluronate in Cell Culture
Stains-all has been used in the electrophoretic determination of hyaluronate produced by cells in culture .
Interaction with Calmodulin
The interaction of calmodulin with the carbocyanine dye (Stains-all) has been studied. This interaction is important for understanding the role of calmodulin in various cellular processes .
Interaction with Melittin
Stains-all has been used to study the interaction of calmodulin with melittin, a peptide that has been found to have antimicrobial and antitumor activities .
Staining of Calcium Binding Proteins
Stains-all has been used for staining of the calcium binding proteins, calsequestrin, calmodulin, troponin C, and S-100 .
Mecanismo De Acción
Target of Action
Stains-All, also known as Carbocyanin DBTC, is primarily targeted towards calcium-binding proteins (CaBP) . These proteins play a crucial role in various physiological processes, including muscle contraction, nerve impulse transmission, and cell signaling .
Mode of Action
Stains-All interacts with its targets, the calcium-binding proteins, by binding to them . This interaction results in a change in the conformational features of these proteins . The dye is used to visualize these changes, providing insights into the proteins’ structure and function .
Biochemical Pathways
The primary biochemical pathway affected by Stains-All involves the calcium signaling pathway . By binding to calcium-binding proteins, Stains-All can influence the way these proteins interact with calcium ions, potentially affecting the downstream effects of calcium signaling .
Pharmacokinetics
It’s known that the compound is acationic carbocyanine dye . As such, it’s likely to have properties common to other cationic dyes, such as a high degree of protein binding and potential for cellular uptake.
Result of Action
The primary result of Stains-All’s action is the differential staining of nucleic acids and proteins . RNA stains blue/purple, DNA stains blue, and proteins stain red . It differentiates between highly acidic proteins, which stain blue, and less acidic proteins, which stain pink . This makes Stains-All an ideal dye for the visualization and identification of proteins on polyacrylamide gels .
Action Environment
The action of Stains-All can be influenced by various environmental factors. For instance, when employed on polyacrylamide gels, the intensity of Stains-All can be increased by the addition of silver nitrate . Additionally, the dye’s staining intensity and color can vary depending on the pH of the environment
Propiedades
IUPAC Name |
(2Z)-1-ethyl-2-[(E)-3-(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-methylprop-2-enylidene]benzo[e][1,3]benzothiazole;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N2S2.BrH/c1-4-31-27(33-25-16-14-21-10-6-8-12-23(21)29(25)31)18-20(3)19-28-32(5-2)30-24-13-9-7-11-22(24)15-17-26(30)34-28;/h6-19H,4-5H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBRYMWMMKKRGC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=CC2=[N+](C3=C(S2)C=CC4=CC=CC=C43)CC)C)SC5=C1C6=CC=CC=C6C=C5.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1/C(=C/C(=C/C2=[N+](C3=C(S2)C=CC4=CC=CC=C43)CC)/C)/SC5=C1C6=CC=CC=C6C=C5.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27BrN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Stains-all | |
CAS RN |
7423-31-6 | |
| Record name | Stains-all | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7423-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stains-all | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290437 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naphtho[1,2-d]thiazolium, 1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2-methyl-1-propen-1-yl]-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2-methyl-1-propenyl]naphtho[1,2-d]thiazolium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.225 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBOCYANIN DBTC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MB06G6N2I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary targets of Stains-all in biological samples?
A1: Stains-all exhibits binding affinity towards a variety of biomolecules, including nucleic acids, proteins, polysaccharides, and lipids. [, , ] Its interaction with these molecules results in distinct spectral shifts, making it useful for visualization and analysis.
Q2: How does Stains-all differentiate between acidic proteins and other biomolecules?
A2: Stains-all demonstrates differential staining based on the acidity of proteins: highly acidic proteins stain blue, intact proteoglycans stain purple, and less acidic proteins stain pink. This property allows for the identification of acidic proteins even in complex mixtures. []
Q3: Can Stains-all be used to study protein-ligand interactions?
A3: Yes, Stains-all has proven useful in studying protein-ligand interactions. For instance, it was used to investigate the binding of fibronectin to LipL32, a lipoprotein from pathogenic Leptospira, revealing that calcium binding to LipL32 might modulate its interaction with fibronectin. []
Q4: What is the molecular formula and weight of Stains-all?
A4: The molecular formula of Stains-all is C30H27N2Br, and its molecular weight is 495.472. []
Q5: What are the characteristic spectroscopic properties of Stains-all?
A5: Stains-all exhibits characteristic spectral shifts upon binding to different biomolecules. For instance, it forms a complex with hyaluronic acid with an absorbance maximum between 620 and 660 nm. On the other hand, its complex with sulfated glycosaminoglycans shows an increase in absorbance between 440 and 500 nm. [, ]
Q6: Can Stains-all be used to stain glycol methacrylate embedded cartilage?
A7: Yes, Stains-all has been successfully used to stain glycol methacrylate embedded cartilage. This method offers advantages over traditional stains like methylene blue and toluidine blue in terms of selectivity and contrast. []
Q7: Have computational methods been used to study Stains-all?
A9: Yes, computer modeling has been employed to understand the structure of Stains-all isomers. For example, the structures of the all-trans and mono-cis isomers of Stains-all have been derived using computational modeling. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






